molecular formula C9H6BrNO B12100227 6-Bromoquinolin-4(3H)-one

6-Bromoquinolin-4(3H)-one

Cat. No.: B12100227
M. Wt: 224.05 g/mol
InChI Key: ZLRZHWUEWCVYHG-UHFFFAOYSA-N
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Description

    6-Bromoquinolin-4(3H)-one: is a heterocyclic organic compound. It belongs to the quinoline family, which is characterized by a bicyclic aromatic ring system.

  • The compound’s structure consists of a quinoline ring (a six-membered aromatic ring fused to a five-membered nitrogen-containing ring) with a bromine atom at position 6 and a carbonyl group (C=O) at position 4.
  • Quinolines have diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique properties.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves cyclization of 2-aminobenzyl bromide with an appropriate carbonyl compound (such as acetic anhydride) to form the quinoline ring. Bromination then occurs at position 6.

      Reaction Conditions: The reaction typically takes place under reflux conditions using a suitable solvent (e.g., acetic acid or chloroform).

      Industrial Production: While not widely produced industrially, research laboratories synthesize 6-bromoquinolin-4(3H)-one for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore derivatives of quinolines, including 6-bromoquinolin-4(3H)-one, for potential drug candidates. These compounds may exhibit antitumor, anti-inflammatory, or antimicrobial properties.

      Materials Science: Quinoline derivatives find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

      Biological Studies: Quinolines can act as fluorescent probes for studying cellular processes.

  • Mechanism of Action

    • The exact mechanism of action for 6-bromoquinolin-4(3H)-one depends on its specific application.
    • In drug development, researchers investigate its interactions with molecular targets (e.g., enzymes, receptors) and signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other quinoline derivatives, such as 6-chloroquinoline-4(3H)-one and 6-iodoquinolin-4(3H)-one, share structural similarities.

      Uniqueness: The bromine substitution at position 6 distinguishes 6-bromoquinolin-4(3H)-one from its analogs.

    Biological Activity

    6-Bromoquinolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by various research findings and case studies.

    Chemical Structure and Properties

    This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom in the aromatic ring. Its molecular formula is C9H6BrNC_9H_6BrN with a molecular weight of 215.06 g/mol. The presence of the bromine atom at the 6-position enhances its biological activity through various mechanisms.

    Anticancer Activity

    Recent studies have demonstrated that derivatives of quinolin-4(3H)-one exhibit notable cytotoxic effects against various cancer cell lines.

    Key Findings:

    • A study highlighted that 6-bromo derivatives showed promising anticancer activity with IC50 values significantly lower than standard chemotherapeutics like Erlotinib in MCF-7 breast cancer cells .
    • Structure–activity relationship (SAR) analysis indicated that modifications at the 6-position could enhance selectivity towards tumorigenic cells while sparing normal cells .

    Table 1: Cytotoxic Activity of this compound Derivatives

    CompoundCell LineIC50 (µM)Comparison
    This compoundMCF-784.20 ± 1.72More potent than Erlotinib
    6-Bromo-2-(butylthio)-3-phenylquinazolineMCF-7<40Twice as potent as Erlotinib

    Antimicrobial Activity

    The antimicrobial properties of this compound have also been explored, particularly against Mycobacterium tuberculosis (M. tuberculosis).

    Research Insights:

    • Compounds derived from this scaffold have shown moderate activity against both replicating and non-replicating strains of M. tuberculosis, with specific derivatives retaining efficacy under low-oxygen conditions typical of persistent infections .
    • The Minimum Inhibitory Concentration (MIC) values were reported to be greater than 16 μg/mL for some derivatives, indicating potential for further optimization .

    Table 2: Antimicrobial Activity Against M. tuberculosis

    CompoundMIC (μg/mL)Activity Type
    6-Bromo derivative (6q)>16Replicating M.tb
    6-Bromo derivative (6r)>16Non-replicating M.tb

    Antiviral Activity

    The antiviral potential of quinoline derivatives, including this compound, has been investigated with promising results against various viral strains.

    Findings:

    • A study indicated that certain analogs exhibited potent antiviral activity with EC50 values ranging from 0.050.05 to 0.10μM0.10\,\mu M against enterovirus D68 (EV-D68), suggesting a mechanism that may involve interference with viral replication pathways .

    Case Studies

    • Cytotoxicity in Cancer Models :
      • In vitro studies on breast cancer cell lines demonstrated that modifications at the bromine position significantly impacted cytotoxic efficacy and selectivity towards cancerous versus normal cells.
    • Antimicrobial Efficacy :
      • A series of quinoline derivatives were tested for their ability to inhibit M. tuberculosis in both replicating and dormant states, revealing structural features that enhance their antimicrobial properties.

    Properties

    IUPAC Name

    6-bromo-3H-quinolin-4-one
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,4-5H,3H2
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZLRZHWUEWCVYHG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C=NC2=C(C1=O)C=C(C=C2)Br
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H6BrNO
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    224.05 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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